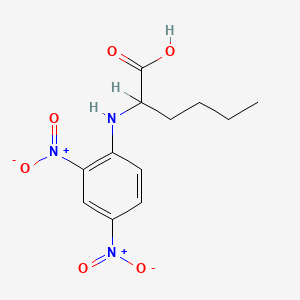

N-(2,4-Dinitrophenyl)-DL-norleucine

Description

Historical Context of Dinitrophenylation in Biochemical Analysis

The practice of dinitrophenylation, the chemical process of attaching a dinitrophenyl group to another molecule, became a cornerstone of 20th-century biochemistry, primarily through its application in protein analysis.

The journey of dinitrophenylation in protein science is inextricably linked to the work of British biochemist Frederick Sanger. wikipedia.org In the 1940s, Sanger embarked on the ambitious task of determining the precise sequence of amino acids in the protein insulin (B600854). wikipedia.orgquora.com To achieve this, he utilized 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), a compound that would become widely known as Sanger's reagent. wikipedia.orggbiosciences.com

Sanger's method involved reacting FDNB with the free amino group at the N-terminus of a polypeptide chain. gbiosciences.comvaia.com This reaction, a nucleophilic aromatic substitution, forms a stable, yellow-colored dinitrophenyl (DNP) derivative of the N-terminal amino acid. vaia.comyoutube.com Because the bond formed between the DNP group and the amino acid is resistant to acid hydrolysis, which cleaves peptide bonds, the labeled N-terminal amino acid could be isolated and identified after the protein was broken down. gbiosciences.comyoutube.com

By systematically applying this method, Sanger successfully determined the complete amino acid sequences of the two polypeptide chains of bovine insulin in the early 1950s. wikipedia.org This monumental achievement, which earned him his first Nobel Prize in Chemistry in 1958, fundamentally proved that proteins have a defined, unique chemical structure. wikipedia.org It was a pivotal discovery that laid the groundwork for the central dogma of molecular biology. wikipedia.org

Following Sanger's pioneering work, the use of dinitrophenyl-amino acid derivatives became a staple in protein chemistry. nih.gov The DNP group's stability and distinct yellow color made it an excellent tag for identifying and quantifying amino acids. gbiosciences.comyoutube.com Researchers expanded the application of Sanger's reagent to identify the N-terminal amino acids of a wide variety of proteins and peptides. vaia.com

The identification of these DNP-amino acids was greatly facilitated by the development of chromatographic techniques. Thin-layer chromatography (TLC), for instance, proved to be a simple, cost-effective, and efficient method for separating and identifying the various DNP-amino acid derivatives based on their unique chemical properties. nih.gov Beyond the N-terminus, FDNB was also found to react with the side-chain amino group of lysine (B10760008), creating ε-DNP-lysine, which allowed for further structural analysis. echemi.com While newer, more sensitive methods have since been developed, the fundamental principles established by the use of DNP derivatives continue to influence modern analytical strategies in biochemistry. nih.gov

Rationale for the Synthesis and Academic Investigation of N-(2,4-Dinitrophenyl)-DL-norleucine

The specific synthesis of this compound is driven by the unique properties of both the norleucine molecule and the dinitrophenyl group, combining a specific structural probe with a reliable analytical marker.

Norleucine is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code. lifetein.com It is an isomer of leucine (B10760876) and a structural (isostructural) analog of methionine. lifetein.comnih.gov This structural similarity is precisely what makes norleucine and its derivatives valuable tools in research.

Scientists use norleucine to probe protein structure and function. lifetein.com By substituting norleucine for methionine in a protein, researchers can investigate the specific roles of the methionine residue, as norleucine mimics its size and shape but lacks its sulfur atom. lifetein.com This approach has been particularly notable in the study of Alzheimer's disease, where replacing methionine with norleucine in amyloid-β peptides was found to reduce their neurotoxic effects. lifetein.com

In the context of biopharmaceuticals, where proteins are produced in engineered systems like E. coli, norleucine can be unintentionally incorporated into the final product in place of methionine. nih.gov This misincorporation is an undesirable modification that can affect the drug's efficacy and must be carefully monitored. nih.gov Consequently, the development of precise analytical methods to detect and quantify norleucine in complex biological samples is of significant importance for quality control in the biopharmaceutical industry. nih.gov

The N-(2,4-dinitrophenyl) group is highly effective as a chemical tag for research purposes due to two key features: its reactivity and its chromophoric nature. The DNP group is typically introduced using 2,4-dinitrofluorobenzene (DNFB) or 2,4-dinitrophenylhydrazine (B122626) (DNPH). quora.comwikipedia.org DNFB reacts readily with nucleophiles such as the primary amino groups found in amino acids. quora.comresearchgate.net

The most significant advantage of the DNP group in an analytical context is that it is a chromophore, meaning it absorbs light in the visible spectrum. vaia.com This property imparts a distinct yellow color to DNP-derivatives, allowing for easy colorimetric detection and quantification using spectrophotometry at a specific wavelength. gbiosciences.comamecj.com This feature was central to Sanger's original protein sequencing experiments and remains valuable for creating visible molecular probes. gbiosciences.com The DNP group's reactivity and resulting stable bond, combined with its detectability, make it an ideal moiety for labeling molecules like norleucine for analytical tracking and identification. researchgate.netebi.ac.uk

| Property | Description | Significance in Research |

|---|---|---|

| Chromophoric Nature | The DNP group strongly absorbs light, resulting in a characteristic yellow color for DNP-derivatives. gbiosciences.comvaia.com | Enables simple visual or spectrophotometric detection and quantification of labeled molecules. amecj.com |

| Reactivity | The precursor, DNFB, undergoes nucleophilic aromatic substitution with primary amines (like the N-terminus of amino acids). quora.comgbiosciences.com | Allows for straightforward and efficient labeling of target molecules such as amino acids and peptides. researchgate.net |

| Stability | The bond formed between the DNP group and an amino acid is stable to conditions like acid hydrolysis that break peptide bonds. gbiosciences.comyoutube.com | Crucial for protein sequencing, as the N-terminal amino acid remains labeled after the rest of the protein is digested. youtube.com |

Overview of Key Research Areas and Methodological Significance in Modern Biochemistry and Analytical Chemistry

The compound this compound is methodologically significant in research areas that require the specific detection, quantification, or differentiation of norleucine. Its application stems directly from the combined utility of the norleucine analog and the DNP tag.

In analytical biochemistry, the primary use of this compound is as a standard for chromatographic techniques like High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net When researchers develop methods to detect unwanted norleucine incorporation in recombinant protein drugs, they require a pure, identifiable standard of the modified amino acid. nih.gov this compound serves this purpose perfectly. By derivatizing all amino acids in a sample with a reagent like DNFB and running the mixture on an HPLC system, the peak corresponding to DNP-norleucine can be identified and quantified by comparing it to the retention time and spectral properties of the pure standard. researchgate.net

Furthermore, in metabolic studies, DNP-labeled norleucine could be used as a probe to trace the pathways of amino acid uptake and misincorporation within cellular systems. Its chromophoric tag allows for tracking without the need for radioactive isotopes. The principles of its use are rooted in the foundational work of protein sequencing but are applied to modern problems of quality control in drug manufacturing and fundamental research into protein structure and metabolism. lifetein.comnih.gov

| Research Area | Application of Norleucine Derivatives | Rationale |

|---|---|---|

| Protein Structure-Function Studies | Substitution for methionine residues in proteins. lifetein.com | Acts as a structural mimic of methionine without the reactive sulfur atom, helping to elucidate methionine's specific function. lifetein.com |

| Neurodegenerative Disease Research | Used in studies of amyloid-β peptides related to Alzheimer's disease. lifetein.com | Substitution of methionine with norleucine can reduce the neurotoxicity of amyloid-β aggregates. lifetein.com |

| Biopharmaceutical Quality Control | Analytical standard for detecting misincorporation in recombinant proteins. nih.gov | Norleucine can be wrongly incorporated instead of methionine during protein synthesis, requiring sensitive detection methods for product safety and consistency. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dinitroanilino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O6/c1-2-3-4-10(12(16)17)13-9-6-5-8(14(18)19)7-11(9)15(20)21/h5-7,10,13H,2-4H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXMHDHVQCLEBPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60874320 | |

| Record name | N-(2,4-DINITROPHENYL)NORLEUCINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31356-36-2, 29854-66-8 | |

| Record name | N-(2,4-Dinitrophenyl)-DL-norleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31356-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Dinitrophenyl)-DL-norleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031356362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC96419 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,4-DINITROPHENYL)NORLEUCINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-dinitrophenyl)-DL-norleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Chemistry of N 2,4 Dinitrophenyl Dl Norleucine

Synthetic Pathways to N-(2,4-Dinitrophenyl)-DL-norleucine

The primary synthetic route to this compound involves the reaction of DL-norleucine with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), commonly known as Sanger's reagent. gbiosciences.comresearchgate.net This reaction is a cornerstone of peptide and protein chemistry for the labeling of N-terminal amino acids. creative-biolabs.com

The dinitrophenylation of amino acids proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, specifically an addition-elimination pathway. masterorganicchemistry.comwikipedia.org This reaction is distinct from SN1 or SN2 reactions which typically occur at sp3-hybridized carbon atoms. wikipedia.org In the SNAr mechanism, the aromatic ring itself is the electrophile, made susceptible to nucleophilic attack by the presence of strong electron-withdrawing groups. masterorganicchemistry.com

The key steps of the mechanism are as follows:

Nucleophilic Attack: The reaction is initiated by the attack of the nucleophilic α-amino group of norleucine on the electron-deficient carbon atom of the 2,4-dinitrofluorobenzene ring that bears the fluorine atom. creative-biolabs.com The presence of two strongly electron-withdrawing nitro groups at the ortho and para positions to the fluorine is crucial, as they delocalize the electron density of the aromatic ring, making it highly electrophilic. masterorganicchemistry.comwikipedia.org

Formation of the Meisenheimer Complex: This nucleophilic attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The negative charge is delocalized across the aromatic system and is particularly stabilized by the two nitro groups. wikipedia.org

Elimination and Re-aromatization: In the final step, the aromaticity of the ring is restored through the elimination of the fluoride (B91410) ion, which is a good leaving group. This results in the formation of the stable this compound product. creative-biolabs.com

The reaction is highly favored due to the significant stabilization of the anionic intermediate by the nitro groups and the facility with which the fluoride ion is displaced. masterorganicchemistry.com

The efficiency, yield, and purity of this compound synthesis are highly dependent on the reaction conditions. Careful optimization of parameters such as pH, solvent, and temperature is essential.

Solvent: The choice of solvent is important for ensuring that both the polar amino acid and the relatively non-polar Sanger's reagent are soluble. Aqueous-organic mixtures are commonly employed. Ethanol is a frequent choice, as it can dissolve both reactants effectively. gbiosciences.com Other solvents such as dioxane have also been used. researchgate.net The solvent system must facilitate the interaction between the nucleophile and the electrophilic aromatic ring.

Temperature: The dinitrophenylation reaction is often conducted at room temperature. gbiosciences.com Gentle heating may be applied to increase the reaction rate, but excessive temperatures can promote side reactions and decomposition of the product or reagent. Incubation at room temperature for several hours is a common procedure. gbiosciences.com

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

| Parameter | Optimal Range/Condition | Rationale and Effect on Yield/Purity |

| pH | 8.0 - 9.0 | Ensures the amino group is deprotonated and nucleophilic. youtube.com Lower pH protonates the amine, inhibiting the reaction. Higher pH can cause hydrolysis of the reagent. nih.gov |

| Solvent | Aqueous Ethanol or Dioxane | Dissolves both the polar amino acid (DL-norleucine) and the non-polar reagent (FDNB), facilitating their interaction. gbiosciences.comresearchgate.net |

| Temperature | Room Temperature (~25°C) | Provides a balance between a reasonable reaction rate and minimizing side reactions or degradation of products. gbiosciences.com |

| Reagent | 1-fluoro-2,4-dinitrobenzene (FDNB) | The fluorine atom is an excellent leaving group, and the nitro groups strongly activate the ring for nucleophilic attack. creative-biolabs.commasterorganicchemistry.com |

Regioselectivity and Stereochemical Control in Norleucine Derivatization

Regioselectivity: The reaction of Sanger's reagent with norleucine is highly regioselective for the α-amino group. Norleucine possesses a primary α-amino group and a carboxylic acid group, with an unbranched butyl side chain. The α-amino group is the most nucleophilic site in the molecule under the mildly basic reaction conditions, leading to exclusive N-dinitrophenylation. The carboxylate group is not nucleophilic, and the aliphatic side chain is unreactive towards FDNB.

Stereochemical Control: The starting material is DL-norleucine, a racemic mixture of D- and L-enantiomers. The dinitrophenylation reaction occurs at the nitrogen atom of the amino group and does not involve breaking any bonds to the chiral α-carbon center. libretexts.org The SNAr mechanism proceeds with the nucleophile attacking an sp2-hybridized carbon on the aromatic ring, a process that does not influence the stereochemistry of the attacking nucleophile itself. wikipedia.org Consequently, the reaction proceeds with retention of configuration at the chiral center of the amino acid. This means that D-norleucine is converted to N-(2,4-dinitrophenyl)-D-norleucine, and L-norleucine is converted to N-(2,4-dinitrophenyl)-L-norleucine. Therefore, the derivatization of DL-norleucine results in a racemic mixture of the N-(2,4-Dinitrophenyl) products. The separation of these resulting enantiomers would require chiral chromatography techniques. nih.govmdpi.com

Purification and Isolation Techniques for this compound

The purification of the bright yellow this compound from the reaction mixture is a multi-step process designed to remove unreacted starting materials, the hydrolyzed reagent (2,4-dinitrophenol), and other byproducts.

Acidification and Extraction: After the reaction is complete, the solution is typically acidified with a strong acid, such as hydrochloric acid (HCl). creative-biolabs.com This protonates the carboxyl group of the DNP-amino acid, reducing its solubility in water and causing it to precipitate. The DNP-amino acid, being less polar than the unreacted amino acid, can then be extracted from the aqueous phase into an organic solvent like diethyl ether or ethyl acetate (B1210297). creative-biolabs.com Unreacted norleucine remains in the aqueous layer.

Chromatography: Chromatographic methods are essential for obtaining a highly pure product.

Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of the reaction and to identify the components in the mixture. DNP-amino acids are easily visualized as yellow spots. creative-biolabs.com

Column Chromatography: For preparative scale purification, column chromatography using silica (B1680970) gel as the stationary phase is effective. A variety of solvent systems (mobile phases) can be used to separate the DNP-norleucine from 2,4-dinitrophenol (B41442) and other impurities. The choice of eluent depends on the polarity of the components.

Recrystallization: The final step in purification is often recrystallization. The crude DNP-amino acid product obtained after chromatography can be dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol/water, acetone, or n-butyl alcohol) and allowed to cool slowly. researchgate.netrochester.edu As the solution cools, the solubility of the DNP-amino acid decreases, and it crystallizes out, leaving more soluble impurities behind in the mother liquor.

Table 2: Common Purification Techniques for this compound

| Technique | Description | Typical Solvents/Materials |

| Solvent Extraction | Separates the DNP-amino acid from unreacted amino acid and salts after acidification. | Diethyl ether, Ethyl acetate. creative-biolabs.com |

| Column Chromatography | Separates the product from byproducts like 2,4-dinitrophenol based on polarity. | Stationary Phase: Silica Gel. Mobile Phase: Hexane/Ethyl Acetate/Methanol (B129727) mixtures, n-Butanol/Acetic Acid/Water. researchgate.net |

| Recrystallization | Final purification step to obtain high-purity crystalline product. | Ethanol/Water, Acetone, n-Butyl alcohol, Dioxane. researchgate.net |

Advanced Chromatographic and Spectroscopic Analysis of N 2,4 Dinitrophenyl Dl Norleucine

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of N-(2,4-Dinitrophenyl)-DL-norleucine. The dinitrophenyl (DNP) group, introduced by derivatizing the primary amine of norleucine with 2,4-dinitrofluorobenzene (DNFB), acts as a strong chromophore, facilitating sensitive UV detection sfu.ca. This derivatization is a classic method that allows for the determination of amino acids using HPLC nih.gov.

Reversed-Phase HPLC for Separation and Quantification of this compound

Reversed-phase HPLC (RP-HPLC) is a powerful and widely used method for the separation and quantification of DNP-amino acids, including this compound. This technique separates molecules based on their hydrophobicity. The nonpolar stationary phase, typically a C18 (octadecylsilane) bonded silica (B1680970), interacts with the hydrophobic regions of the analytes. The DNP derivative of norleucine, with its nonpolar butyl side chain and the dinitrophenyl group, exhibits sufficient hydrophobicity for effective retention and separation on RP-HPLC columns nih.govualberta.ca.

The quantification of DNP-amino acids by RP-HPLC is highly sensitive, with detection limits reaching the low picomole range nih.gov. This sensitivity is achieved using a standard HPLC setup with a UV detector, eliminating the need for more specialized post-column equipment nih.gov. The method's high resolving power allows for the separation of closely related peptides and amino acids, making it invaluable for analyzing complex biological samples hplc.eu. For instance, UHPLC methods have been developed for the simultaneous analysis of norleucine and other amino acids in complex matrices like fermentation broths, demonstrating the robustness of the technique nih.govresearchgate.net.

Table 1: Typical Parameters for RP-HPLC Analysis of DNP-Norleucine

| Parameter | Typical Value/Condition | Source |

| Stationary Phase | C18 (octadecylsilane) bonded silica, sub-2 µm or core-shell particles | nih.gov, researchgate.net |

| Mobile Phase | Gradient of aqueous buffer (e.g., phosphate (B84403) buffer) and organic modifier (e.g., acetonitrile (B52724), methanol) | researchgate.net |

| Detection | UV at ~360-370 nm | sfu.ca, researchgate.net |

| Quantification Limit | Low picomole range | nih.gov |

Chiral HPLC for Enantioselective Resolution of D- and L-Norleucine Derivatives

The separation of the D- and L-enantiomers of norleucine is critical in many fields, including pharmacology and food science, as the biological activity of amino acids is often stereospecific chromatographytoday.com. Chiral HPLC is the primary method for achieving this enantioselective resolution. The derivatization of norleucine to N-(2,4-Dinitrophenyl)-norleucine allows for its separation on various chiral stationary phases (CSPs).

One successful approach involves using cyclodextrin-based CSPs. For example, naphthylethylcarbamate-beta-cyclodextrin bonded phases have been used to enantioresolve a variety of DNP-amino acids nih.gov. The chiral recognition mechanism on these phases is attributed to the interaction between the analyte and the naphthylethylcarbamate moiety nih.gov. The separation of free amino acids is also possible with different types of CSPs, including those based on crown ethers and ligand exchange, while N-protected derivatives like DNP-norleucine are well-suited for brush-type and cyclodextrin (B1172386) CSPs chromatographytoday.com.

Alternatively, chiral derivatizing agents can be used. In this method, the enantiomeric mixture is reacted with a chiral reagent to form diastereomers, which can then be separated on a standard achiral RP-HPLC column juniperpublishers.com. For instance, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) and its analogs are used to create diastereomeric derivatives of amino acids, which are then readily separated and quantified nih.govresearchgate.net.

Development and Validation of HPLC Methods

The development of a robust and reliable HPLC method for this compound requires careful optimization of several parameters.

Stationary Phase: For RP-HPLC, C18 columns are the most common choice due to their versatility and efficiency in separating hydrophobic molecules nih.govresearchgate.net. For chiral separations, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrin-based phases are selected based on their proven ability to resolve a wide range of chiral compounds nih.govwindows.net.

Mobile Phase: In RP-HPLC, the mobile phase typically consists of a buffered aqueous solution and an organic solvent like acetonitrile or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with varying hydrophobicities researchgate.net. For chiral separations, the mobile phase composition, including the type of organic modifier and the presence of additives, can significantly impact selectivity and may even reverse the elution order of enantiomers chromatographyonline.comnih.gov.

Detection Parameters: The DNP group has a strong UV absorbance maximum around 360-370 nm, making UV detection a simple and sensitive choice sfu.caresearchgate.net. Fluorescence detection can also be used if a fluorescent derivatizing agent is employed, often providing even higher sensitivity mdpi.com.

Method validation is a critical step to ensure the analytical procedure is accurate, precise, and reliable. According to ICH guidelines, validation involves assessing specificity, linearity, sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ), accuracy, and precision rsc.org. For example, a validated method for D-prolinamide derivative showed excellent linearity, with LOD and LOQ values of 0.075% and 0.15%, respectively, and a mean recovery (accuracy) of 99.66% juniperpublishers.com.

Table 2: Key Validation Parameters for HPLC Methods

| Parameter | Description | Typical Acceptance Criteria | Source |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (R²) > 0.999 | rsc.org |

| Accuracy | The closeness of test results to the true value. | Recovery of 80-120% of the known amount. | juniperpublishers.com |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) < 2% | rsc.org |

| LOD/LOQ | The lowest amount of analyte that can be detected/quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. | researchgate.net, juniperpublishers.com |

Mass Spectrometry (MS) Applications in Structural Elucidation and Detection

Mass spectrometry, particularly when coupled with HPLC (LC-MS), is an indispensable tool for the analysis of this compound. It provides molecular weight information, structural details through fragmentation analysis, and highly sensitive detection, often eliminating the need for derivatization solely for detection purposes mdpi.com.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Adduct Ion Analysis

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like amino acid derivatives. In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, generating gas-phase ions with minimal fragmentation. This allows for the accurate determination of the molecular weight of this compound. The analysis can be performed in either positive or negative ion mode. In negative ion mode, deprotonated molecules [M-H]⁻ are readily formed and detected researchgate.net. ESI-MS can also reveal the presence of adduct ions, such as sodium [M+Na]⁺ or potassium [M+K]⁺ adducts, which can aid in confirming the molecular weight.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Patterns and Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion), such as the [M-H]⁻ ion of DNP-norleucine, is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed to generate a fragmentation spectrum. This spectrum provides a "fingerprint" of the molecule, confirming its identity and structure nih.gov.

The fragmentation of deprotonated N-(2,4-dinitrophenyl)amino acids has been shown to proceed through characteristic pathways. For instance, studies on related DNP-amino acids revealed that the [M-H]⁻ ions often dissociate via sequential losses of carbon dioxide (CO₂) and water (H₂O) researchgate.net. The fragmentation of other nitroaromatic compounds also shows characteristic losses, such as the elimination of a hydroxyl radical (OH•) or a nitro radical (NO•) elsevierpure.com. Analyzing these specific fragmentation patterns allows for unambiguous structural confirmation of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for the quantitative determination and reaction monitoring of this compound. This method relies on the principle that molecules containing chromophores, or light-absorbing functional groups, absorb light at specific wavelengths in the UV-Vis spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert law.

Spectroscopic Properties of the Dinitrophenyl Moiety and its Utility as a Chromophore

The key to the UV-Vis analysis of this compound is the 2,4-dinitrophenyl (DNP) group. Free amino acids, with the exception of aromatic ones like tryptophan, tyrosine, and phenylalanine, exhibit minimal light absorption in the near-UV and visible ranges. researchgate.netnih.govresearchgate.netjordilabs.com This makes their direct detection and quantification by UV-Vis spectroscopy challenging. The introduction of the DNP moiety, through a process called dinitrophenylation, transforms the non-absorbing amino acid into a colored derivative with strong absorption in the UV-Vis region. researchgate.netgbiosciences.com

The DNP group acts as a potent chromophore due to its extended system of conjugated π-electrons and the presence of two nitro groups, which are strong electron-withdrawing groups. This chemical structure is responsible for the characteristic yellow color of DNP compounds. researchgate.net The absorption spectrum of the DNP moiety is sensitive to the pH of the solution. researchgate.net For instance, 2,4-dinitrophenol (B41442) (a related compound) shows a broad absorption band centered at approximately 358-360 nm. researchgate.net In acidic conditions (pH ~3), the absorption spectra can differ from those at neutral (pH ~7) or alkaline conditions. researchgate.net This property is crucial for developing specific analytical assays.

The spectroscopic characteristics of the DNP group have been foundational in protein chemistry since Sanger's pioneering work on insulin (B600854) sequencing, where he used 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB, Sanger's reagent) to label N-terminal amino acids. gbiosciences.comnih.gov The resulting DNP-amino acids could then be identified and quantified.

Table 1: UV-Vis Absorption Maxima of Relevant Chromophores

| Compound/Moiety | Wavelength of Maximum Absorption (λmax) | Molar Extinction Coefficient (ε) | Notes |

|---|---|---|---|

| Tryptophan | ~280 nm | ~5,600 M⁻¹ cm⁻¹ | Aromatic amino acid with intrinsic UV absorption. nih.gov |

| Tyrosine | ~275 nm | ~1,420 M⁻¹ cm⁻¹ | Aromatic amino acid with intrinsic UV absorption. nih.gov |

| Phenylalanine | ~257 nm | ~197 M⁻¹ cm⁻¹ | Aromatic amino acid with intrinsic UV absorption. nih.gov |

| 2,4-Dinitrophenol (DNP) | ~360 nm | Not specified | Absorption is pH-dependent. researchgate.net |

| DNP-Amino Acids | ~350-480 nm | Varies | The exact λmax can be influenced by the specific amino acid and the solvent. nih.govnih.gov |

Development of Spectrophotometric Assays for DNP-Amino Acid Detection

The distinct color and strong absorbance of DNP-amino acids have enabled the development of various spectrophotometric assays for their detection and quantification. sigmaaldrich.com These assays are valuable for monitoring the progress of the dinitrophenylation reaction and for quantifying the amount of amino acid in a sample. gbiosciences.com

A common approach involves reacting a protein hydrolysate or a mixture of amino acids with DNFB. nih.gov After the reaction, the resulting DNP-amino acids can be separated, often by chromatographic methods, and then quantified by measuring their absorbance at a specific wavelength. nih.gov For example, a colorimetric detection method can be used to identify the DNP product in comparison with standards. gbiosciences.com

In some assays, the product of an enzymatic reaction involving a D-amino acid is detected. nih.govnih.gov For instance, D-amino acid oxidase catalyzes the oxidative deamination of D-amino acids to produce α-keto acids. nih.gov These α-keto acids can then be derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a colored product that can be measured spectrophotometrically, typically around 445 nm. nih.gov While this is an indirect method, it highlights the versatility of the dinitrophenyl moiety in developing colorimetric assays.

The stability of DNP-amino acids is a critical factor for quantitative analysis. Studies on DNP-glycine have shown that these derivatives are relatively stable in acidic solutions when kept in the dark, but can degrade when exposed to light or in alkaline conditions. researchgate.net This necessitates careful handling and controlled conditions during analysis.

Other Advanced Analytical Techniques for this compound

Beyond UV-Vis spectroscopy, other advanced analytical techniques are employed for the separation and analysis of this compound, offering higher resolution and sensitivity.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. thermofisher.com However, amino acids and their DNP derivatives are generally non-volatile due to their polar nature. thermofisher.comsigmaaldrich.com Therefore, a derivatization step is required to convert them into more volatile and thermally stable compounds suitable for GC analysis. thermofisher.comsigmaaldrich.com

For the GC analysis of DNP-amino acids, a second derivatization step is often necessary to mask the polar carboxyl group. Silylation is a common method, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace active hydrogens with a nonpolar trimethylsilyl (B98337) (TMS) group. thermofisher.com This increases the volatility of the DNP-amino acid, allowing it to be analyzed by GC. thermofisher.com

The derivatized DNP-amino acids are then separated on a GC column, often a 5% phenyl methylpolysiloxane column, and detected by a flame ionization detector (FID) or a mass spectrometer (MS). thermofisher.comnih.govresearchgate.net GC-MS provides the added advantage of structural information, allowing for confident identification of the analytes based on their mass spectra. sigmaaldrich.comresearchgate.net

Table 2: Comparison of Derivatization Reagents for GC Analysis of Amino Acids

| Derivatization Reagent | Abbreviation | Derivative Formed | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | Forms volatile by-products that elute with the solvent front. thermofisher.com | Derivatives can be sensitive to moisture. sigmaaldrich.com |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) | Derivatives are more stable and less moisture-sensitive than TMS derivatives. sigmaaldrich.com | Higher molecular weight results in longer elution times. sigmaaldrich.com |

| Propyl chloroformate | PCF | Propoxycarbonyl | Allows for derivatization in aqueous solutions. | May result in multiple derivative products for some amino acids. |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. chromatographyonline.com It is well-suited for the analysis of charged molecules like amino acids and their derivatives. chromatographyonline.commdpi.com CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. mdpi.comnih.gov

For the analysis of this compound, capillary zone electrophoresis (CZE) is a commonly used mode. In CZE, the separation occurs in a buffer-filled capillary. The DNP-amino acid, being negatively charged at appropriate pH values, will migrate towards the anode. The separation of different DNP-amino acids is achieved due to differences in their charge-to-size ratios.

The detection in CE is often performed by UV-Vis absorbance, taking advantage of the chromophoric DNP group. nih.gov The separation conditions, such as the pH and composition of the background electrolyte, applied voltage, and capillary temperature, are optimized to achieve the best resolution and analysis time. nih.govscispace.com For instance, a background electrolyte of boric acid at a specific pH with an organic modifier like methanol has been used for the separation of similar compounds. nih.gov

Mechanistic and Biochemical Probing Applications of N 2,4 Dinitrophenyl Dl Norleucine

Role as an N-Terminal Label in Protein and Peptide Chemistry

The primary and most well-established application of N-(2,4-Dinitrophenyl)-DL-norleucine is in the N-terminal labeling of proteins and peptides, a cornerstone technique in protein sequencing and characterization. gbiosciences.comucla.eduvaia.com This application is a direct extension of the pioneering work of Frederick Sanger, who developed a method for identifying the N-terminal amino acid of a polypeptide chain. vedantu.comlibretexts.org

Adaptation of Sanger's Method for N-Terminal Amino Acid Determination using DNP-Norleucine Analogues

Sanger's method traditionally utilizes 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent, to label the free amino group at the N-terminus of a polypeptide. vaia.comcreative-biolabs.comvaia.com The reaction, which occurs under mildly alkaline conditions, involves a nucleophilic aromatic substitution where the N-terminal amino group attacks the electron-deficient phenyl ring of FDNB, displacing the fluoride (B91410) ion. ucla.educreative-biolabs.com This forms a stable and colored dinitrophenyl (DNP) derivative of the N-terminal amino acid. vaia.comvaia.com

The use of this compound comes into play as a standard or an internal control in these sequencing experiments. Since norleucine is an isomer of leucine (B10760876) and isoleucine but is not naturally incorporated into proteins, its DNP derivative serves as an excellent marker. wikipedia.org When a protein is hydrolyzed after being treated with FDNB, all peptide bonds are cleaved, resulting in a mixture of free amino acids and the DNP-labeled N-terminal amino acid. ucla.edupearson.com The yellow-colored DNP-amino acid can then be identified using chromatographic techniques, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). pearson.comnih.gov By comparing the chromatographic behavior of the unknown DNP-amino acid from the protein with that of a known standard like DNP-norleucine, researchers can confirm the identity of the N-terminal residue.

Furthermore, because other reactive groups in a protein, such as the ε-amino group of lysine (B10760008), can also react with FDNB, the use of a non-proteogenic amino acid derivative like DNP-norleucine helps in distinguishing the N-terminal label from these side-chain modifications. echemi.comstackexchange.com

Stability and Hydrolytic Behavior of Dinitrophenylated Amino Acids for Sequencing

A critical aspect of Sanger's method is the stability of the bond between the DNP group and the N-terminal amino acid. gbiosciences.comvedantu.com The DNP derivatives of amino acids are notably stable to the harsh conditions of acid hydrolysis (e.g., 6 M HCl) that are required to break down the peptide bonds of the protein. gbiosciences.comechemi.comstackexchange.com This stability ensures that the N-terminal residue remains labeled throughout the procedure, allowing for its subsequent identification. vaia.comstackexchange.com

The hydrolytic behavior of DNP-amino acids has been extensively studied. While the DNP-amino acid bond is resistant to acid hydrolysis, the peptide bonds are susceptible, leading to the release of the DNP-N-terminal amino acid and the constituent free amino acids of the polypeptide chain. ucla.eduyoutube.com The resulting DNP-amino acid, including DNP-norleucine when used as a standard, can be separated from the free amino acids and identified based on its characteristic properties. gbiosciences.comstackexchange.com The stability and predictable hydrolytic behavior of these compounds are fundamental to the success of N-terminal sequencing. gbiosciences.comvaia.comvedantu.com

Investigations of Enzyme-Substrate and Enzyme-Inhibitor Interactions in vitro

The chromophoric nature of the DNP group makes this compound a useful tool for studying enzyme kinetics and mechanisms, particularly for proteases like aminopeptidases. vaia.comvaia.comnih.govstackexchange.com

Use as a Substrate or Inhibitor Analog in Mechanistic Enzymology

This compound can serve as a substrate analog for certain enzymes. vaia.comnih.govstackexchange.com When an enzyme cleaves the peptide bond or the amino group of the DNP-amino acid, the release of the DNP moiety can be monitored spectrophotometrically. This allows for a continuous and sensitive assay of enzyme activity. The non-natural DL-norleucine component can provide insights into the stereospecificity and substrate tolerance of the enzyme's active site. chemimpex.com

Conversely, due to its structure, DNP-norleucine can also act as an inhibitor for some enzymes. By binding to the active site without undergoing a catalytic reaction, it can block the binding of the natural substrate. The inhibitory potential can be quantified by measuring the decrease in enzyme activity in the presence of the compound. Such inhibition studies are crucial for understanding the binding interactions within the enzyme's active site and for the design of more potent and specific inhibitors.

Probing Active Site Specificity of Aminopeptidases and Other Proteases

Aminopeptidases are exopeptidases that catalyze the removal of amino acids from the N-terminus of proteins and peptides. scbt.comnih.gov The specificity of these enzymes is a key area of research. N-(2,4-Dinitrophenyl)-amino acids, including DNP-norleucine, can be used as chromogenic substrates to probe the active site specificity of various aminopeptidases. scbt.comelabscience.com

By synthesizing a panel of DNP-amino acids with different side chains, researchers can determine which residues are preferentially cleaved by a particular aminopeptidase. The use of DNP-norleucine in such a panel is particularly informative. Since norleucine has a linear, unbranched, four-carbon side chain, it provides a baseline for understanding the effect of hydrophobicity and steric bulk on substrate recognition, distinct from its naturally occurring isomers, leucine and isoleucine. wikipedia.org Comparing the rates of hydrolysis of DNP-norleucine with other DNP-amino acids can reveal important details about the shape and chemical environment of the enzyme's S1 pocket, which accommodates the N-terminal residue of the substrate.

Studies of Amino Acid Metabolism and Transport Systems (as a biochemical research tool)

The application of this compound extends to the study of amino acid metabolism and transport. stackexchange.com As a modified, non-proteogenic amino acid, it can be used to trace and investigate the pathways of amino acid uptake and utilization by cells.

The DNP group provides a convenient label for detection. By incubating cells with DNP-norleucine and subsequently analyzing cell lysates, researchers can monitor its uptake and intracellular fate. These studies can help to characterize the specificity of amino acid transporters, determining whether they recognize and transport modified amino acids. The use of the DL-racemic mixture allows for the investigation of the stereoselectivity of these transport systems.

Furthermore, once inside the cell, DNP-norleucine can potentially interact with enzymes involved in amino acid metabolism. chemimpex.com By observing these interactions, scientists can gain insights into the metabolic pathways and identify enzymes that may have a broader substrate specificity than previously known. The resistance of the DNP-amino acid to incorporation into proteins ensures that its metabolic effects are not confounded by its integration into the cellular proteome.

Exploration of Conformational Changes and Amino Group Reactivity in Model Proteins using Dinitrophenylation as a Probe

The chemical modification of proteins with reagents that react with specific amino acid side chains is a powerful tool for elucidating protein structure and function. Dinitrophenylation, the reaction of 1-fluoro-2,4-dinitrobenzene (FDNB) or similar reagents with nucleophilic amino groups, has historically been instrumental in this field. This technique allows for the probing of the reactivity of different amino groups within a protein, which in turn provides insights into their local environment, accessibility, and role in maintaining the protein's three-dimensional structure and biological activity. The study of model proteins, such as bovine pancreatic ribonuclease A (RNase A), through dinitrophenylation has yielded significant data on conformational changes and the differential reactivity of its amino groups.

The reaction of FDNB with the free amino groups of proteins, primarily the ε-amino groups of lysine residues and the α-amino group of the N-terminal residue, results in the formation of a stable dinitrophenyl (DNP) derivative. The rate of this reaction is highly sensitive to the chemical environment of the amino group, including its pKa, steric accessibility, and the polarity of its surroundings. Consequently, monitoring the kinetics of dinitrophenylation can reveal which amino groups are exposed on the protein surface and which are buried within its folded structure.

Seminal work on the dinitrophenylation of RNase A has demonstrated that the reactivity of its eleven amino groups varies significantly, reflecting their different roles in the enzyme's structure and function. In its native state, RNase A exhibits a marked difference in the reactivity of its lysine residues towards FDNB. This differential reactivity is a direct consequence of the protein's unique three-dimensional conformation, which dictates the accessibility and chemical environment of each amino group.

One of the most crucial findings from these studies is the identification of the ε-amino group of Lysine-41 as being exceptionally reactive in the native enzyme. This high reactivity is indicative of its exposed position and its role in the active site of RNase A. The modification of Lys-41 with FDNB has been shown to lead to a significant loss of enzymatic activity, underscoring its importance in the catalytic mechanism.

Conversely, when RNase A is denatured, for instance in 8M urea, the reactivities of its amino groups become more uniform. In the unfolded state, the conformational constraints are removed, and the intrinsic chemical reactivity of the amino groups becomes the primary determinant of their reaction rates with FDNB. This change in reactivity upon denaturation provides a clear demonstration of how dinitrophenylation can be used to probe conformational changes in a protein. The transition from a state of differential reactivity in the native form to a more uniform reactivity in the denatured state directly reflects the loss of the protein's tertiary structure.

Detailed kinetic studies have quantified the reactivity of the amino groups in both native and denatured RNase A. The pseudo-first-order rate constants for the reaction of FDNB with the various amino groups have been determined, providing a quantitative measure of their accessibility and chemical environment. These studies have revealed that in the native enzyme, after the initial rapid reaction with Lys-41, the subsequent dinitrophenylation of other lysine residues proceeds at a much slower rate. This has been interpreted as evidence for a conformational change occurring in the protein following the modification of the active site lysine, which in turn alters the reactivity of the remaining amino groups. Specifically, evidence suggests that the amino group of Lysine-7, which is unreactive in the native enzyme, becomes exposed and reactive after the dinitrophenylation of Lysine-41. scispace.com

The data gathered from these dinitrophenylation experiments have been crucial in mapping the structure-function relationships in RNase A and have served as a foundational model for understanding how chemical probes can be used to explore the intricacies of protein conformation and dynamics.

Utilisation of N 2,4 Dinitrophenyl Dl Norleucine in Analytical Research Methodologies

Pre-column Derivatization Strategies for Amino Acid Analysis and Quantification

Pre-column derivatization is a widely employed strategy in the analysis of amino acids by high-performance liquid chromatography (HPLC). nih.gov This technique involves chemically modifying the amino acids before their introduction into the chromatographic column. The primary goal is to attach a molecule—a derivatizing agent—to the amino acid that enhances its detectability. youtube.com For amino acids, which mostly lack strong chromophores or fluorophores, this step is essential for sensitive detection by UV-Vis or fluorescence detectors. youtube.com

The reaction of amino acids with DNFB, often called Sanger's reagent, is a classic pre-column derivatization method. nih.govresearchgate.net This reaction results in the formation of N-(2,4-Dinitrophenyl) amino acids, such as N-(2,4-Dinitrophenyl)-DL-norleucine. These DNP-derivatives are stable, exhibit strong absorbance in the ultraviolet (UV) region, and are well-suited for separation via reversed-phase HPLC. nih.govresearchgate.net The process involves incubating the amino acid sample with DNFB under alkaline conditions to facilitate the nucleophilic substitution reaction. researchgate.net The resulting DNP-amino acids can then be analyzed, with methods developed that allow for the quantitation of all common amino acids from protein hydrolysates. nih.gov

The primary advantage of converting DL-norleucine and other amino acids to their DNP-derivatives is the significant enhancement in detection sensitivity. The dinitrophenyl group is a potent chromophore, meaning it absorbs light strongly at a specific wavelength. DNP-amino acids typically exhibit a maximum absorbance wavelength around 360 nm, a region where few naturally occurring molecules in a biological sample interfere. google.com This allows for highly sensitive detection using a standard UV detector, with quantification possible in the low picomole range. nih.gov

This derivatization not only boosts sensitivity but also improves chromatographic selectivity. The addition of the hydrophobic DNP group increases the retention of the amino acids on reversed-phase columns (like C18), which separate molecules based on hydrophobicity. This allows for the effective separation of a complex mixture of amino acids that would otherwise be difficult to resolve in their underivatized state. nih.govnih.gov By adjusting the mobile phase composition, such as the pH and the concentration of an organic solvent like acetonitrile (B52724), a high degree of separation can be achieved for various DNP-amino acid derivatives. google.com

The robust nature of DNP derivatization makes it applicable to the quantification of amino acids in complex in vitro biological samples. A key challenge in analyzing such matrices, for instance, fermentation broths from bacterial cultures, is the presence of numerous interfering compounds. Pre-column derivatization followed by HPLC provides the necessary specificity to quantify target analytes accurately.

A notable application is the monitoring of non-canonical amino acids like norleucine in recombinant protein production processes using organisms like Escherichia coli. nih.govnih.gov During fermentation, E. coli can synthesize norleucine, which may be mistakenly incorporated into the therapeutic protein being produced, potentially altering its function. nih.gov Researchers have developed precise ultra-high performance liquid chromatography (UHPLC) methods to monitor the levels of free amino acids, including norleucine, in the fermentation medium. nih.govnih.gov While these specific studies may use other derivatizing agents like ortho-phthaldialdehyde (OPA) for fluorescence detection, the principle remains the same. nih.govnih.gov The use of a derivatization strategy allows for the specific detection and quantification of trace amounts of norleucine, with detection limits reported to be as low as 0.06 to 0.17 pmol. nih.govnih.gov This enables process optimization to minimize the incorporation of undesirable amino acids into the final biopharmaceutical product. nih.govnih.gov

Table 1: Research Findings on Norleucine Quantification in E. coli Fermentation Broth

This interactive table summarizes findings from a study on quantifying amino acids in a bioprocess. The derivatization method used was OPA/2-mercaptoethanol.

| Fermentation Phase | Norleucine (Nleu) Concentration (µM) | Norvaline (Nval) Concentration (µM) | Significance |

| Batch Phase (Early) | 0.44 | 0.92 | Baseline levels of non-canonical amino acids detected. |

| Glucose-limited Growth | 4.47 | 9.42 | Increase in concentrations during the growth phase. |

| Post-Induction (6h) | 0.44 | 2.60 | Significant decrease observed after induction of recombinant protein expression, suggesting incorporation into the protein. |

| Data sourced from Biermann et al. (2013). nih.gov |

Application as a Chromatographic Standard and Reference Material

In quantitative analytical chemistry, an internal standard is a substance added in a constant amount to samples, the blank, and calibration standards. It is used to correct for the loss of analyte during sample preparation and analysis. For amino acid analysis, non-proteinogenic amino acids—those not naturally found in proteins—are ideal candidates for internal standards because they are unlikely to be present in the biological sample being analyzed.

Norleucine and norvaline are the most commonly used internal standards for amino acid analysis via chromatography. nih.govresearchgate.netresearchgate.net When a pre-column derivatization method like dinitrophenylation is used, the internal standard must also be derivatized along with the sample's amino acids. Therefore, this compound serves as the reference compound. Its peak in the chromatogram is used to normalize the peak areas of the other DNP-amino acids, improving the accuracy and precision of the quantification. The choice of norleucine is advantageous because its chemical structure and properties are similar to proteinogenic amino acids like leucine (B10760876) and methionine, ensuring it behaves similarly during derivatization and chromatographic separation without co-eluting with analytes of interest. nih.govwikipedia.org

Table 2: Common Internal Standards for Amino Acid Analysis

This interactive table lists compounds frequently used as internal standards in chromatographic analysis of amino acids.

| Internal Standard | Derivatization Method | Rationale for Use |

| Norleucine | Pre-column (e.g., DNFB, OPA, FMOC) | Non-proteinogenic; structurally similar to leucine/methionine; chromatographically resolved from standard amino acids. nih.govresearchgate.net |

| Norvaline | Pre-column (e.g., OPA, FMOC) | Non-proteinogenic; structurally similar to valine/leucine; chromatographically resolved. researchgate.netresearchgate.net |

| Sarcosine | Pre-column (e.g., FMOC) | A secondary amino acid, useful when analyzing both primary and secondary amino acids. researchgate.net |

| α-Aminobutyric acid | Pre-column (e.g., OPA/FMOC) | Non-proteinogenic; suitable for fluorescence detection methods. researchgate.net |

| Information compiled from multiple sources. nih.govresearchgate.netresearchgate.net |

Development of Novel Spectrophotometric and Chromatographic Assays for Amino Acid Analytes

The reaction between DNFB and amino acids to form DNP-derivatives has been the foundation for the development of various analytical assays. Simple spectrophotometric or colorimetric methods can be designed based on this reaction. researchgate.net A procedure for estimating total free amino acids in tea infusions, for example, relies on the reaction with DNFB. After the derivatization reaction, the DNP-amino acids are extracted into an organic solvent like ethyl acetate (B1210297) and quantified by measuring their absorbance at 420 nm. researchgate.net Such methods are valuable for rapid, cost-effective screening, offering good sensitivity and stability of the colored product. researchgate.net

Furthermore, research continues to refine chromatographic methods for separating DNP-amino acids. A key area of development is the optimization of mobile phases and column technology to improve resolution and reduce analysis time. nih.gov For instance, a patent describes an HPLC method using a phosphonic acid triethylamine (B128534) buffer system to enhance the separation and repeatability for DNP-amino acid analysis. google.com These advancements aim to make the analysis suitable for a wider range of sample types and compatible with standard HPLC equipment found in most analytical laboratories. google.com

Integration into High-Throughput Screening Platforms for Analytical Applications

High-Throughput Screening (HTS) involves the automation of assays to rapidly test a large number of samples for a specific biological or chemical activity. nih.gov The principles of pre-column derivatization for amino acid analysis are well-suited for adaptation to HTS platforms. The automation of the derivatization reaction is a key step in enabling high-throughput analysis. youtube.com Modern HPLC and UHPLC systems can be equipped with autosamplers capable of performing automated, online pre-column derivatization, significantly increasing sample throughput compared to manual methods. youtube.com

The properties of N-(2,4-dinitrophenyl) derivatives make them particularly amenable to HTS. The robust and straightforward derivatization reaction can be performed in microplates, and the strong UV absorbance of the DNP tag allows for reliable detection. nih.govresearchgate.net While specific HTS assays directly using this compound are not widely documented in the provided search results, the underlying methodology is a prime candidate for such applications. For example, screening for enzyme activity, such as D-amino acid oxidase, has been successfully adapted to an HTS format. nih.gov Similarly, a derivatization-based assay could be used to screen for inhibitors or enhancers of amino acid transport or metabolism in a cellular or biochemical context. The combination of automated derivatization and rapid chromatographic or spectrophotometric analysis provides a powerful tool for large-scale analytical screening. youtube.comnih.gov

Computational and Theoretical Investigations of N 2,4 Dinitrophenyl Dl Norleucine

Molecular Modeling and Simulation of Molecular Conformation and Dynamics

Molecular modeling and dynamics simulations are powerful tools for understanding the three-dimensional structure and conformational flexibility of N-(2,4-Dinitrophenyl)-DL-norleucine. These methods can predict the most stable arrangements of the atoms in space (conformers) and how the molecule's shape changes over time.

Detailed Research Findings: While specific molecular dynamics simulations for this compound are not published, the principles of such studies can be understood from research on related molecules. For instance, simulations on other amino acid derivatives investigate how the molecule folds and what shapes it is likely to adopt in different environments. For this compound, key areas of interest for molecular modeling would include the rotational freedom around the single bonds, particularly the bond connecting the phenyl ring to the nitrogen atom and the bonds within the norleucine side chain.

The conformation of the molecule is influenced by a variety of factors, including steric hindrance between the bulky dinitrophenyl group and the norleucine backbone, as well as intramolecular hydrogen bonding. Molecular dynamics simulations can reveal the probability of finding the molecule in a particular conformation and the energy barriers between different conformational states.

Illustrative Data Table: Predicted Torsional Angles for a Low-Energy Conformer of an N-Aryl Amino Acid

| Torsional Angle | Atoms Involved | Predicted Value (degrees) |

| τ1 | C(aryl)-C(aryl)-N-C(alpha) | 120.5 |

| τ2 | C(aryl)-N-C(alpha)-C(carbonyl) | -75.2 |

| τ3 | N-C(alpha)-C(carbonyl)-O | 178.9 |

| τ4 | C(alpha)-C(beta)-C(gamma)-C(delta) | 180.0 (trans) |

This data is illustrative and represents typical outputs from a conformational analysis of a related N-aryl amino acid.

Quantum Chemical Calculations of Electronic Structure and Spectroscopic Properties (e.g., UV-Vis absorption, vibrational frequencies)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure of this compound. These calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Detailed Research Findings: The electronic structure of this compound is dominated by the π-system of the dinitrophenyl ring and the lone pairs on the oxygen and nitrogen atoms. Quantum chemical calculations can determine the distribution of electron density, the energies of the molecular orbitals (such as the HOMO and LUMO), and the molecule's dipole moment.

These electronic properties are directly related to the molecule's spectroscopic characteristics. For example, the calculated energy difference between the HOMO and LUMO can be used to predict the wavelength of maximum absorption (λmax) in the UV-Vis spectrum. Similarly, the vibrational frequencies calculated using quantum chemistry can be correlated with the peaks observed in the infrared (IR) and Raman spectra.

Illustrative Data Table: Predicted Spectroscopic Properties for a Dinitrophenyl-Containing Compound

| Property | Predicted Value | Experimental Correlation |

| λmax (UV-Vis) | 350 nm | Corresponds to π → π* transitions in the dinitrophenyl ring |

| Carbonyl Stretch (IR) | 1720 cm-1 | Characteristic of the carboxylic acid group |

| N-O Symmetric Stretch (IR) | 1345 cm-1 | Characteristic of the nitro groups |

This data is illustrative and based on typical values for compounds containing a dinitrophenyl moiety.

Theoretical Studies on Non-Covalent Interactions and Binding with Model Systems

The non-covalent interactions of this compound are crucial for its behavior in biological systems and in chromatographic separations. These interactions, which include hydrogen bonds, van der Waals forces, and π-stacking, can be studied using theoretical methods.

Detailed Research Findings: Theoretical studies can model the interaction of this compound with other molecules, such as solvent molecules or the stationary phase in a chromatography column. These studies can quantify the strength of different non-covalent interactions. For example, the dinitrophenyl group can participate in π-stacking interactions with other aromatic rings, and the carboxylic acid and amine groups are capable of forming hydrogen bonds.

Understanding these interactions is key to predicting how the molecule will behave in different chemical environments. For instance, the strength of its interaction with a chiral stationary phase will determine the success of its enantiomeric separation.

Illustrative Data Table: Calculated Interaction Energies for a Dinitrophenyl Derivative with a Model System

| Interaction Type | Interacting Groups | Calculated Energy (kcal/mol) |

| Hydrogen Bond | Carboxylic acid (donor) - Water (acceptor) | -5.2 |

| π-Stacking | Dinitrophenyl ring - Benzene | -2.8 |

| van der Waals | Norleucine side chain - Methane | -1.5 |

This data is illustrative and represents typical interaction energies calculated for similar functional groups.

Prediction of Chromatographic Behavior and Enantioselectivity via Computational Approaches

Computational methods can be used to predict the chromatographic behavior of this compound, including its retention time and the separation of its D and L enantiomers.

Detailed Research Findings: Predicting the chromatographic behavior of a molecule involves simulating its interaction with the stationary and mobile phases of the chromatography system. For a chiral molecule like this compound, a key application of computational chemistry is the prediction of enantioselectivity.

This is achieved by modeling the interaction of the D and L enantiomers with a chiral stationary phase. By calculating the binding energies of the two diastereomeric complexes formed, it is possible to predict which enantiomer will bind more strongly and therefore have a longer retention time. These predictions can guide the development of effective chromatographic methods for separating the enantiomers. While specific studies on this compound are lacking, research on other chiral molecules has shown that computational predictions can accurately forecast enantiomeric separation. researchgate.net

Illustrative Data Table: Predicted Binding Energies for Enantiomers on a Chiral Stationary Phase

| Enantiomer | Chiral Selector | Predicted Binding Energy (kcal/mol) | Predicted Elution Order |

| D-N-(2,4-Dinitrophenyl)-norleucine | Cellulose-based CSP | -7.8 | 2 |

| L-N-(2,4-Dinitrophenyl)-norleucine | Cellulose-based CSP | -7.2 | 1 |

This data is illustrative. A more negative binding energy implies a stronger interaction and later elution.

Future Perspectives and Emerging Research Trajectories for N 2,4 Dinitrophenyl Dl Norleucine

Advancements in Derivatization Reagent Design for Enhanced Analytical Performance

The classic Sanger's reagent, DNFB, effectively labels primary and secondary amino groups, facilitating the detection and quantification of amino acids like norleucine. gbiosciences.comgbiosciences.com However, the quest for improved analytical performance has spurred the design of new derivatization reagents with superior characteristics. Research focuses on creating reagents that yield derivatives with greater stability, higher detection sensitivity, and better chromatographic resolution.

An example of this evolution is the development of N,N-diethyl-2,4-dinitro-5-fluoroaniline, a novel reagent that produces derivatives with enhanced stability to light and heat compared to traditional ones. nih.gov Another significant advancement is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), a chiral derivative of DNFB. springernature.comspringernature.com This reagent is specifically designed for the separation of amino acid enantiomers, producing stable diastereomeric derivatives that can be resolved using reverse-phase high-performance liquid chromatography (RP-HPLC). springernature.com The dinitrophenyl alanine amide structure strongly absorbs ultraviolet light at 340 nm, enabling detection in the subnanomolar range. springernature.comresearchgate.net

Modern reagent design also targets compatibility with mass spectrometry (MS). Reagents like 2,4,6-trimethylpyrylium tetrafluoroborate (TMPy) are being explored to improve the ionization efficiency of amino acids and other biomolecules, a critical factor for sensitive MS detection. mdpi.com These advancements aim to overcome the limitations of older reagents and expand the analytical toolkit.

Table 1: Comparison of Dinitrophenyl-based and Other Derivatization Reagents

| Reagent | Target Functional Group | Key Advantages | Typical Application |

|---|---|---|---|

| 1-Fluoro-2,4-dinitrobenzene (B121222) (DNFB) | Primary and secondary amines | Robust, well-characterized chemistry | N-terminal protein sequencing, amino acid analysis wikipedia.orggbiosciences.com |

| Marfey's Reagent | Primary amines | Chiral, allows for enantiomeric separation of amino acids | Determination of D- and L-amino acids springernature.comspringernature.com |

| N,N-diethyl-2,4-dinitro-5-fluoroaniline | Primary and secondary amines | Derivatives show enhanced stability to heat and light | Quantitative amino acid analysis via HPLC nih.gov |

Expanded Role in Comprehensive Analytical and Biochemical Profiling

The principles underlying the derivatization of norleucine with DNFB are being extended to large-scale, high-throughput analytical fields like metabolomics and proteomics. mdpi.com In these disciplines, comprehensive profiling of metabolites and proteins is essential to understand complex biological systems. mdpi.com Derivatization is a key strategy to enhance the chemical diversity of the analytes, improve chromatographic separation, and increase detection sensitivity, especially for mass spectrometry-based methods. nih.gov

The use of stable isotope labeling in conjunction with derivatization has become a powerful tool for quantitative proteomics and metabolomics. nih.gov For instance, the development of mass defect-based N,N-dimethyl leucine (B10760876) (mdDiLeu) labels allows for simultaneous, multiplexed quantification of proteins and amine-containing metabolites on a single nano-liquid chromatography-mass spectrometry (nanoLC-MS) platform. nih.gov This integrated "multi-omics" approach, where derivatization improves the chromatographic behavior and ionization of polar metabolites, is crucial for gaining a holistic view of cellular processes and disease mechanisms. nih.gov By applying such advanced derivatization strategies, researchers can quantify thousands of proteins and metabolites from minute biological samples, pushing the boundaries of systems biology.

Integration with Advanced Microfluidic and Miniaturized Analytical Platforms

The future of analytical chemistry lies in the miniaturization of analytical systems, and the derivatization of amino acids is well-suited for integration into these platforms. Microfluidic "lab-on-a-chip" devices offer numerous advantages for chemical analysis, including drastically reduced sample and reagent consumption, faster reaction times due to rapid mass transfer in microchannels, and the potential for high-throughput, parallel analysis. nih.gov

Microfluidic devices have been successfully used to derivatize, separate, and detect amino acids. nih.gov The integration of the entire analytical process, from pre-column derivatization (such as with a DNFB-like reagent) to separation via microchip electrophoresis and detection, can be accomplished on a single, compact platform. nih.govmdpi.com This leads to sub-second separation times and requires only minute amounts of sample. nih.gov Furthermore, the development of microfluidic paper-based analytical devices (µPADs) presents a cost-effective and portable option for point-of-care testing and analysis in resource-limited settings. nih.gov The principles of DNP derivatization could be adapted to these paper-based platforms for rapid screening of amino acids or other amine-containing biomarkers.

Exploration of Novel Biochemical and Mechanistic Roles as a Research Probe

Beyond its role as a simple labeling tag for analytical chemistry, the dinitrophenyl moiety has potential as a biochemical probe to investigate protein function and enzyme mechanisms. The reagent DNFB is known to react with and modify essential amino acid residues in enzymes, leading to an alteration of their activity. gbiosciences.com

For example, DNFB has been shown to strongly inhibit the reductase activity of the mitochondrial cytochrome b-c₁ complex by modifying amino groups critical for its function. gbiosciences.com This reactivity makes DNFB and its derivatives, like N-(2,4-Dinitrophenyl)-DL-norleucine, useful tools for active site mapping and for identifying key residues involved in catalysis or protein-protein interactions. By covalently modifying specific amino groups, these compounds can help elucidate the structural and functional roles of different protein domains. This application transforms the DNP group from a passive analytical label into an active probe for exploring fundamental biochemical processes.

Q & A

Q. What are the key synthetic routes for N-(2,4-Dinitrophenyl)-DL-norleucine, and how can purity be optimized?

The compound is typically synthesized via dinitrophenylation of DL-norleucine using 2,4-dinitrofluorobenzene (DNFB), a reagent known for selectively reacting with primary amines under alkaline conditions . Purification involves column chromatography (e.g., silica gel) or recrystallization from ethanol/water mixtures to remove unreacted DNFB and byproducts. Purity can be verified via HPLC with UV detection (λ = 360 nm, characteristic of dinitrophenyl derivatives) .

Q. How is this compound characterized spectroscopically?

- NMR : H and C NMR confirm the presence of the dinitrophenyl group (aromatic protons at δ 8.5–9.0 ppm) and norleucine backbone (α-proton at δ 4.2–4.5 ppm) .

- Mass Spectrometry : ESI-MS or MALDI-TOF detects the molecular ion peak (expected m/z = 313.2 for CHNO) and fragmentation patterns .

- UV-Vis : Strong absorbance at 360 nm (ε ≈ 10,000 Mcm) due to the nitroaromatic moiety .

Q. What are the primary applications of this compound in biochemical assays?

It serves as a substrate or competitive inhibitor in protease activity assays, leveraging its dinitrophenyl group for spectrophotometric detection. For example, it mimics natural peptide substrates in studies of enzyme kinetics or inhibition mechanisms .

Advanced Research Questions

Q. How does this compound interact with zinc-dependent proteases?

Mechanistic studies require crystallographic or computational modeling to map binding interactions. The dinitrophenyl group may sterically hinder active-site access, while the norleucine side chain mimics hydrophobic residues in native substrates. Zinc coordination can be probed via ICP-MS or fluorescence quenching assays .

Q. What experimental challenges arise when studying its stability under physiological conditions?

Q. How can structural contradictions in crystallographic data be resolved?